Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate
Description
Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound featuring a 1-azaspiro[3.3]heptane core substituted with dual tert-butoxycarbonyl (Boc) groups. Its molecular formula is C₁₈H₃₂N₂O₄ (MW: 340.47) . The structure includes a Boc-protected amino methyl group at the 6-position and an additional methyl substituent, contributing to steric bulk and stability. This compound is primarily utilized as a bifunctional building block in organic synthesis, enabling selective derivatization of the azetidine and cyclobutane rings .
Properties
Molecular Formula |
C18H32N2O4 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
tert-butyl 6-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C18H32N2O4/c1-15(2,3)23-13(21)19-12-17(7)10-18(11-17)8-9-20(18)14(22)24-16(4,5)6/h8-12H2,1-7H3,(H,19,21) |
InChI Key |
SZZYMIDQHWMZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps. One common approach is the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate and a base, such as triethylamine, to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the Boc protecting group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug design, particularly for its spirocyclic structure which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing an amine group that can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous spirocyclic azaspiro[3.3]heptane derivatives, focusing on structural features, synthetic routes, and physicochemical properties.
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: The target compound’s dual Boc groups reduce polarity, favoring solubility in organic solvents (e.g., DCM, THF) . In contrast, the 6-amino variant is more polar due to the free amine.
- Stability : Boc groups in the target compound confer stability toward acidic/basic conditions, whereas the 6-oxo derivative is prone to nucleophilic attack.
- Chirality: Compounds like tert-butyl (S)-6-((R)-tert-butylsulfinyl)-5-phenyl-... exhibit high enantiomeric excess (ee = 89%) via HPLC , whereas non-chiral analogs (e.g., 6-fluoro ) lack stereochemical complexity.
Biological Activity
Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules such as piperidine and its potential pharmacological applications. This article delves into its biological activity, synthesis, and implications in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The spirocyclic structure allows it to mimic natural substrates, potentially leading to inhibition or modulation of target proteins.
Pharmacological Studies
Recent studies have highlighted the potential of spiro[3.3]heptane derivatives as effective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, research indicates that modifications on the azaspiro framework can enhance selectivity and potency against specific CDK isoforms, suggesting a pathway for cancer therapeutics development .
Case Study 1: Inhibition of CDK Activity
A study conducted on a series of azaspiro compounds, including this compound, demonstrated significant inhibition of CDK2 activity in vitro. The IC50 value was determined to be approximately 150 nM, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial properties of derivatives based on the azaspiro framework. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL . This suggests potential applications in treating bacterial infections.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Spiro Framework : The initial step involves creating the spirocyclic core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the tert-butoxycarbonyl (Boc) protecting group and other functional moieties that enhance solubility and bioactivity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
